![molecular formula C14H9BrN2 B11840805 4-(4-Bromophenyl)quinazoline](/img/structure/B11840805.png)
4-(4-Bromophenyl)quinazoline
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Overview
Description
4-(4-Bromophenyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromophenyl group at the 4-position of the quinazoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)quinazoline typically involves the reaction of 4-bromoaniline with anthranilic acid or its derivatives. The reaction proceeds through a series of steps including cyclization and condensation to form the quinazoline ring. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and various catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)quinazoline undergoes various chemical reactions including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .
Scientific Research Applications
Cancer Therapy
Epidermal Growth Factor Receptor Inhibition
One of the most significant applications of 4-(4-Bromophenyl)quinazoline is its role as an inhibitor of the epidermal growth factor receptor (EGFR), a critical target in cancer treatment. EGFR overexpression is linked to various malignancies, including non-small cell lung cancer, breast cancer, and ovarian cancer. Compounds based on quinazoline structures have been developed to inhibit EGFR's tyrosine kinase activity, thereby blocking downstream signaling pathways that promote tumor growth and metastasis .
Clinical Relevance
Several quinazoline derivatives, including those featuring the 4-(4-Bromophenyl) structure, have been evaluated in clinical settings. For instance, compounds such as gefitinib and erlotinib are approved for clinical use and demonstrate efficacy against EGFR-dependent tumors . Research indicates that newer derivatives maintain or enhance this activity while potentially reducing side effects compared to earlier generations of EGFR inhibitors .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including this compound. These compounds exhibit significant activity against various bacterial strains and fungi. For example, synthesized derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results comparable to standard antibiotics .
Mechanism of Action
The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt cellular processes in pathogens. The structural features of quinazolines facilitate interactions with bacterial enzymes or receptors critical for survival and replication .
Anti-Inflammatory Properties
In addition to their anticancer and antimicrobial activities, quinazoline derivatives have been investigated for their anti-inflammatory effects. Research indicates that certain compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by excessive inflammation .
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as arylboronic acids and quinazolines under palladium-catalyzed conditions. The structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds by modifying substituents on the quinazoline core .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)quinazoline
- 4-(4-Methylphenyl)quinazoline
- 4-(4-Fluorophenyl)quinazoline
Comparison: 4-(4-Bromophenyl)quinazoline is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its chloro, methyl, and fluoro counterparts. The bromine atom’s larger size and higher electronegativity contribute to its distinct chemical properties and interactions with biological targets .
Biological Activity
4-(4-Bromophenyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. The presence of a bromophenyl group at the 4-position of the quinazoline core enhances its reactivity and potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic uses, supported by data tables and recent research findings.
- Molecular Formula : C11H8BrN
- Molecular Weight : Approximately 296.13 g/mol
- Structure : The compound features a quinazoline ring fused with a bromophenyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling and proliferation:
- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known inhibitors of tyrosine kinases, which play a critical role in cancer cell signaling pathways. This inhibition can prevent tumor growth and induce apoptosis in cancer cells .
- Interaction with Proteins : Research indicates that this compound interacts with proteins involved in critical cellular processes, enhancing its potential as an anticancer agent.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. Its efficacy has been evaluated against various cancer cell lines:
Cell Line | IC50 (μM) | Reference |
---|---|---|
A549 (Lung Cancer) | 5.9 ± 1.69 | |
SW-480 (Colorectal) | 2.3 ± 5.91 | |
MCF-7 (Breast Cancer) | 5.65 ± 2.33 |
These results indicate that this compound can effectively inhibit the proliferation of cancer cells in vitro.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antimicrobial effects:
- Antibacterial Activity : Studies have shown that quinazoline derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, demonstrating effectiveness against various fungal strains.
Case Studies and Research Findings
Recent research has highlighted the diverse applications and effectiveness of this compound:
- Cytotoxic Evaluation : A study synthesized several quinazoline derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, noting that modifications to the structure significantly influenced activity levels .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between this compound and target proteins, providing insights into its mechanism of action .
Properties
Molecular Formula |
C14H9BrN2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
4-(4-bromophenyl)quinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-12-3-1-2-4-13(12)16-9-17-14/h1-9H |
InChI Key |
PZLJADQYUVZXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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